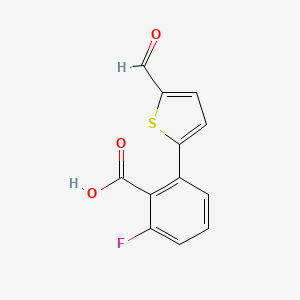
2-(5-Formylthiophen-2-YL)-6-fluorobenzoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(5-Formylthiophen-2-YL)-6-fluorobenzoic acid is an organic compound that features a thiophene ring substituted with a formyl group at the 5-position and a benzoic acid moiety substituted with a fluorine atom at the 6-position
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-(5-Formylthiophen-2-YL)-6-fluorobenzoic acid typically involves the following steps:
Formation of 5-Formylthiophene-2-boronic acid: This can be achieved through the reaction of thiophene with a formylating agent such as formic acid or formyl chloride in the presence of a catalyst.
Suzuki-Miyaura Coupling: The 5-Formylthiophene-2-boronic acid is then coupled with 6-fluorobenzoic acid using a palladium catalyst under mild conditions to form the desired product.
Industrial Production Methods: Industrial production of this compound may involve large-scale Suzuki-Miyaura coupling reactions, utilizing optimized conditions for higher yields and purity. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency of the production process.
Types of Reactions:
Oxidation: The formyl group in the thiophene ring can undergo oxidation to form a carboxylic acid.
Reduction: The formyl group can be reduced to an alcohol using reducing agents such as sodium borohydride.
Substitution: The fluorine atom in the benzoic acid moiety can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Potassium permanganate or chromium trioxide in acidic medium.
Reduction: Sodium borohydride or lithium aluminum hydride in anhydrous solvents.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products:
Oxidation: 2-(5-Carboxythiophen-2-YL)-6-fluorobenzoic acid.
Reduction: 2-(5-Hydroxymethylthiophen-2-YL)-6-fluorobenzoic acid.
Substitution: Various substituted benzoic acids depending on the nucleophile used.
Scientific Research Applications
2-(5-Formylthiophen-2-YL)-6-fluorobenzoic acid has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.
Medicine: Explored for its potential use in drug development due to its unique structural features.
Industry: Utilized in the development of advanced materials such as organic semiconductors and light-emitting diodes.
Mechanism of Action
The mechanism of action of 2-(5-Formylthiophen-2-YL)-6-fluorobenzoic acid depends on its interaction with specific molecular targets. The formyl group can form covalent bonds with nucleophilic sites in biological molecules, potentially inhibiting enzyme activity or altering protein function. The fluorine atom can enhance the compound’s stability and bioavailability by influencing its electronic properties.
Comparison with Similar Compounds
- 5-Formylthiophene-2-boronic acid
- 6-Fluorobenzoic acid
- 2-(5-Carboxythiophen-2-YL)-6-fluorobenzoic acid
Comparison: 2-(5-Formylthiophen-2-YL)-6-fluorobenzoic acid is unique due to the presence of both a formyl group and a fluorine atom, which impart distinct chemical and biological properties. Compared to 5-Formylthiophene-2-boronic acid, it has enhanced stability and potential for diverse chemical reactions. Compared to 6-Fluorobenzoic acid, it offers additional functionalization through the thiophene ring, making it a versatile intermediate in organic synthesis.
Properties
CAS No. |
1261962-63-3 |
|---|---|
Molecular Formula |
C12H7FO3S |
Molecular Weight |
250.25 g/mol |
IUPAC Name |
2-fluoro-6-(5-formylthiophen-2-yl)benzoic acid |
InChI |
InChI=1S/C12H7FO3S/c13-9-3-1-2-8(11(9)12(15)16)10-5-4-7(6-14)17-10/h1-6H,(H,15,16) |
InChI Key |
WENFQKPIWBOEDO-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C(C(=C1)F)C(=O)O)C2=CC=C(S2)C=O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.















